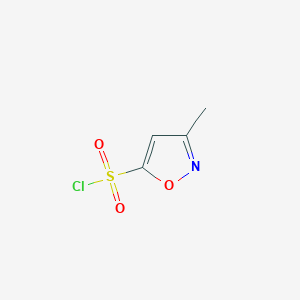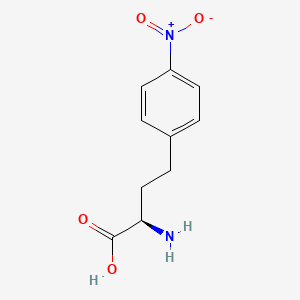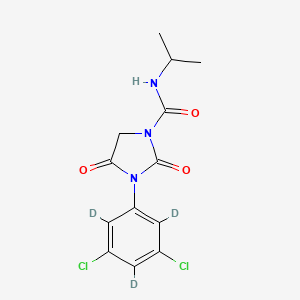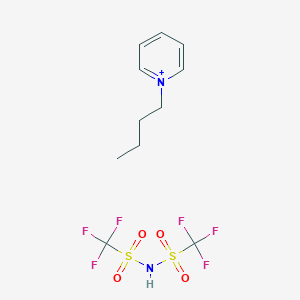
3-Methyl-1,2-oxazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C4H4ClNO3S It is a derivative of oxazole, characterized by the presence of a sulfonyl chloride group at the 5-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-oxazole-5-sulfonyl chloride typically involves the chlorination of 3-Methyl-1,2-oxazole-5-sulfonic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids and reduction reactions to yield sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2-oxazole-5-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Molecular Targets and Pathways: In biological systems, the compound can modify amino acid residues in proteins, particularly those containing nucleophilic side chains such as lysine and cysteine. This modification can alter the protein’s activity, stability, and interactions, providing insights into its function and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,2-oxazole-5-sulfonic acid: The precursor to 3-Methyl-1,2-oxazole-5-sulfonyl chloride.
2-Methyl-1,2-oxazole-5-sulfonyl chloride: A structural isomer with different reactivity and applications.
4-Methyl-1,2-oxazole-5-sulfonyl chloride: Another isomer with distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a versatile tool in scientific research .
Eigenschaften
CAS-Nummer |
1515636-24-4 |
|---|---|
Molekularformel |
C4H4ClNO3S |
Molekulargewicht |
181.60 g/mol |
IUPAC-Name |
3-methyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3 |
InChI-Schlüssel |
MYXOJYSVUCRVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)












![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)
